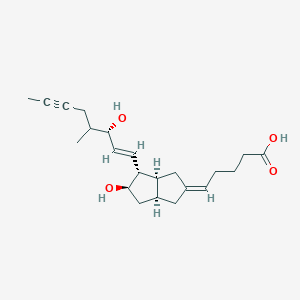
Perfluorohexadecane
Overview
Description
Perfluorohexadecane (PFHxD) is a fluorinated hydrocarbon that has been used as a surfactant, lubricant, and lubricant additive in a wide range of industries. It is a synthetic compound composed of sixteen carbon atoms and sixteen fluorine atoms, and it is a member of the perfluoroalkyl substances (PFAS) family. PFHxD has been found to be persistent in the environment and to bioaccumulate in humans and other species. It has been studied for its potential toxicological and environmental effects, and its use in industrial applications has been limited due to its potential for adverse effects.
Scientific Research Applications
Perfluorocarbons, including Perfluorohexadecane, are utilized in leak detection, atmospheric transport, and diffusion research, as well as carbon sequestration monitoring. They are noted for having minimal environmental impacts at current release rates (Watson et al., 2007).
Perfluorohexyl iodide, related to this compound, is used to study non-covalent interactions, including halogen bonding and hydrogen bonding, which are important in understanding molecular interactions and drug design (Cabot & Hunter, 2009).
Vaporized perfluorocarbon has shown promise in medical applications, such as improving oxygenation and pulmonary function in models of acute respiratory distress syndrome (Bleyl et al., 1999).
Perfluorinated membranes, presumably including those derived from this compound, are applied in fuel cells, alkali cells, electrolyzers, and sensors, showcasing their versatility in various industrial applications (Heitner-Wirguin, 1996).
In semiconductor manufacturing, perfluorocarbons are used as etching and cleaning gases. However, they pose environmental hazards like global warming and toxicity (Tsai et al., 2002).
Perfluorosulfonic acid membranes, which are related to this compound, find use in proton-exchange membrane fuel cells (Eisman, 1990).
Perfluorohexane, a compound similar to this compound, can be encapsulated in polymers for drug delivery applications in medical and pharmaceutical fields (Chang et al., 2009).
Mechanism of Action
Target of Action
Perfluorohexadecane is a fluorocarbon with the chemical formula C16F34 It’s known to mediate its actions in the lipid layer and meibomian glands .
Mode of Action
It is believed to interact with the air-liquid interface of the tear film and form a monolayer, preventing the evaporation of the aqueous phase of the tears . This interaction helps alleviate symptoms of dry eye disease, increase tear film breakup time, and increase lipid layer thickness .
Biochemical Pathways
It’s known that the compound interacts with the lipid layer and meibomian glands, which play a crucial role in the production and regulation of tears
Result of Action
This compound is used to alleviate symptoms of dry eye disease, increase tear film breakup time, and increase lipid layer thickness . It spreads rapidly across the ocular surface and is reported to cause minimal visual disturbances, attributed to its refractive index being similar to that of water .
Action Environment
Safety and Hazards
Biochemical Analysis
Biochemical Properties
The biochemical properties of Perfluorohexadecane are largely determined by its molecular structure, which consists of a carbon chain fully substituted with fluorine atoms This structure results in a high degree of chemical stability and resistance to metabolic breakdown
Cellular Effects
This compound, like other PFCs, has been associated with various cellular effects. For instance, some PFCs have been found to modulate cell signaling and nuclear receptors, alter calcium signaling and homeostasis in immune cells, and induce oxidative stress
Molecular Mechanism
It is known that the compound undergoes a molecular symmetry change in certain phases, which can be monitored using infrared spectroscopy . This suggests that this compound may interact with biomolecules and potentially influence gene expression through its conformational changes.
Transport and Distribution
This compound, like other PFCs, is known for its high gas solubility This property suggests that it could be readily transported and distributed within cells and tissues
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-tetratriacontafluorohexadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16F34/c17-1(18,3(21,22)5(25,26)7(29,30)9(33,34)11(37,38)13(41,42)15(45,46)47)2(19,20)4(23,24)6(27,28)8(31,32)10(35,36)12(39,40)14(43,44)16(48,49)50 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQPUCGPFMVEJGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16F34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40188997 | |
| Record name | Perfluorohexadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40188997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
838.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
355-49-7 | |
| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-Tetratriacontafluorohexadecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=355-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perfluorohexadecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000355497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perfluorohexadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40188997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perfluorohexadecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.990 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does perfluorohexadecane interact with other fluorinated solvents, and what insights can be gained from studying these interactions?
A2: Researchers have investigated the phase behavior of this compound with solvents like trichlorotrifluoroethylene (Freon F113) and hexafluorobenzene across a range of concentrations and temperatures []. These studies revealed interesting phase transitions, including previously unknown intramolecular transitions. By analyzing the liquidus curves, researchers can determine the Flory-Huggins interaction parameter, which provides insights into the thermodynamic compatibility of these mixtures and helps assess their suitability as solvents for various applications.
Q2: What are the key thermodynamic properties of this compound?
A3: Various studies, including those utilizing differential scanning calorimetry (DSC) and transpiration methods, have determined important thermodynamic properties of this compound. Specifically, its fusion enthalpy is 38.7 ± 0.1 kJ·mol–1 with a fusion temperature of 399.7 K []. These properties are crucial for understanding its behavior in different temperature ranges and its potential applications in areas like material science and chemical engineering.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(bromomethyl)-2,3-dimethyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione](/img/structure/B48932.png)







![methyl 8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate](/img/structure/B48962.png)

![8-Oxaspiro[4.5]decane-7,9-dione](/img/structure/B48965.png)
![2-[7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-ylidene]acetic Acid Methyl Ester](/img/structure/B48966.png)


